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ASN001

Cat. No.: B1574554
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Description

Fundamental Role of Cytochrome P450 17A1 (CYP17A1) in Steroidogenesis

Cytochrome P450 17A1, encoded by the CYP17A1 gene, is a pivotal enzyme in the intricate process of steroidogenesis, the metabolic pathway for the synthesis of steroid hormones. nih.govnih.gov This enzyme, located in the endoplasmic reticulum, is unique due to its dual catalytic functions: 17α-hydroxylase and 17,20-lyase activities. nih.govwikipedia.org These two reactions are critical branching points in the steroid synthesis pathway, directing precursors toward the production of either glucocorticoids or sex steroids. wikipedia.orgcancer.gov

The 17α-hydroxylase activity of CYP17A1 is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. nih.govnih.gov This step is essential for the synthesis of glucocorticoids, such as cortisol, which play a vital role in regulating metabolism and the immune response. nih.govnih.gov

Following the hydroxylase reaction, the 17,20-lyase activity of CYP17A1 cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively. mdpi.comresearchgate.net These products are the primary precursors for the synthesis of all androgens, including testosterone (B1683101), and subsequently estrogens. nih.govwikipedia.org The 17,20-lyase reaction is therefore the rate-limiting step in androgen biosynthesis. acs.org

The dual functionality of CYP17A1 is tightly regulated, allowing for differential production of glucocorticoids and sex steroids in various tissues. wikipedia.org For instance, in the adrenal gland, both activities are present, leading to the production of both cortisol and adrenal androgens. nih.gov In contrast, testicular and ovarian tissues primarily utilize both activities to generate the androgens necessary for reproductive function. nih.gov

Rationale for CYP17A1 Inhibition in Androgen-Dependent Pathologies

The critical role of androgens in the growth and progression of certain cancers, most notably prostate cancer, provides a strong rationale for targeting CYP17A1. nih.govnih.gov In androgen-dependent pathologies, tumor cells rely on androgen receptor signaling for their proliferation and survival. nih.gov While initial treatments for advanced prostate cancer often involve androgen deprivation therapy (ADT) to suppress testicular androgen production, the disease frequently progresses to a state known as castration-resistant prostate cancer (CRPC). nih.govasco.org

In CRPC, despite low levels of testicular androgens, the androgen receptor remains active, driven by the production of androgens in the adrenal glands and within the tumor tissue itself. drugbank.com This persistent intratumoral androgen synthesis is a key mechanism of resistance to conventional therapies. As CYP17A1 is essential for both adrenal and intratumoral androgen production, its inhibition presents a logical and effective therapeutic strategy to further suppress androgen levels in patients with CRPC. nih.govasco.org

By blocking the 17,20-lyase activity of CYP17A1, the production of androgen precursors DHEA and androstenedione is significantly reduced, leading to a decrease in the levels of testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). acs.orgasco.org This reduction in androgenic ligands for the androgen receptor can inhibit tumor growth and delay disease progression. The clinical success of CYP17A1 inhibitors has validated this approach as a cornerstone of treatment for advanced prostate cancer. asco.org

Overview of ASN001 as a Selective CYP17A1 Lyase Inhibitor within Preclinical Development

This compound is a novel, orally available, non-steroidal small molecule that has been investigated in preclinical and early clinical settings as a selective inhibitor of the 17,20-lyase activity of CYP17A1. The key characteristic of this compound is its designed selectivity for the lyase function over the hydroxylase function of the enzyme.

This selectivity is a significant point of differentiation from non-selective CYP17A1 inhibitors, which block both the hydroxylase and lyase activities. Inhibition of the 17α-hydroxylase activity can lead to a decrease in cortisol production, which in turn can cause a compensatory increase in adrenocorticotropic hormone (ACTH). This can result in an overproduction of mineralocorticoids, leading to side effects such as hypertension, hypokalemia, and fluid retention.

By selectively targeting the 17,20-lyase activity, this compound aims to reduce androgen synthesis while minimizing the impact on cortisol production. This targeted approach has the potential to avoid the mineralocorticoid-related side effects associated with non-selective CYP17A1 inhibitors, potentially obviating the need for co-administration of corticosteroids like prednisone (B1679067).

Preclinical studies have indicated that this compound is a potent inhibitor of CYP17A1 lyase. In early-phase clinical trials involving men with metastatic castration-resistant prostate cancer (mCRPC), treatment with this compound has been shown to significantly decrease levels of testosterone and DHEA. For instance, in treatment-naïve patients, testosterone levels were reduced to below quantifiable limits, and DHEA levels decreased by up to 80%.

The following table summarizes the observed effects of this compound on key steroid hormone levels based on preliminary clinical data.

HormoneEffect of this compound TreatmentSignificance
TestosteroneDecreased to below quantifiable limits in treatment-naïve patients.Demonstrates potent inhibition of androgen synthesis.
Dehydroepiandrosterone (DHEA)Decrease of up to 80% in treatment-naïve patients.Confirms inhibition of the CYP17A1 lyase-mediated pathway.
CortisolNo dose-related changes in cortisol levels were observed.Supports the selective inhibition of lyase over hydroxylase activity.
Adrenocorticotropic Hormone (ACTH)No dose-related changes in ACTH levels were observed.Indicates a lack of compensatory pituitary response due to preserved cortisol synthesis.

These initial findings highlight the potential of this compound as a targeted therapy in androgen-dependent diseases. Further research and clinical development are necessary to fully elucidate its therapeutic profile.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASN001;  ASN-001;  AS N001.

Origin of Product

United States

Mechanistic Characterization of Asn001

Downstream Cellular and Molecular Effects

Modulation of Androgen Receptor Signaling in Preclinical Models

ASN001 functions as an orally available, lyase-selective inhibitor of the CYP17A1 enzyme researchgate.netascopubs.org. CYP17A1 plays a pivotal role in the biosynthesis of steroid hormones, including androgens, within the testes and adrenal glands researchgate.nettargetmol.com. By selectively inhibiting the 17,20-lyase activity of CYP17A1, this compound significantly reduces the production of androgens, leading to castrate-range levels of these hormones researchgate.net. This selective inhibition is crucial as it aims to prevent the increased synthesis of mineralocorticoids that can be a side effect of non-selective CYP17 inhibitors researchgate.net.

Preclinical studies have demonstrated that this compound potently inhibits CYP17 lyase, showing selective inhibition of testosterone (B1683101) synthesis over cortisol synthesis ascopubs.org. The inhibitory concentrations (IC50) for this compound against CYP17A1's dual enzymatic activities have been reported.

Table 1: Inhibitory Concentrations (IC50) of this compound on CYP17A1 Activities

Enzyme ActivityIC50 (µM)Reference
17α-hydroxylase activity0.9 ascopubs.org
17,20-lyase activity1.3 ascopubs.org

The reduction in circulating androgen levels achieved by this compound's inhibition of CYP17A1 directly impacts androgen receptor (AR) signaling researchgate.net. The androgen receptor is a crucial transcription factor that drives the growth and progression of prostate cancer cells medchemexpress.commedchemexpress.commdpi.com. Upon binding to androgens, AR translocates to the nucleus, where it regulates the transcription of genes involved in cell growth and proliferation medchemexpress.commedchemexpress.com. In prostate cancer, AR transcriptional activity is often maintained even in hormone-relapsed states medchemexpress.com. By diminishing the availability of AR ligands (androgens), this compound effectively decreases androgen-dependent growth signaling, thereby indirectly modulating AR activity in preclinical models researchgate.net. This approach is consistent with established strategies for targeting AR in prostate cancer treatment, which often involve reducing androgen levels or blocking AR directly kuleuven.bemdpi.com.

Influence on Cell Proliferation and Apoptosis in Androgen-Dependent Cell Lines

The primary mechanism of this compound, which involves reducing androgen production, is expected to exert a significant influence on the proliferation and apoptosis of androgen-dependent prostate cancer cell lines researchgate.net. Prostate cancer cell growth is highly reliant on androgen-stimulated AR signaling, and disruption of this pathway can lead to inhibition of cell proliferation and induction of apoptosis mdpi.combiorxiv.orgnih.gov.

While specific quantitative data (e.g., precise IC50 values for cell proliferation inhibition or detailed apoptosis rates) directly attributed to this compound in androgen-dependent cell lines are not extensively detailed in the publicly available search results, the fundamental principle of its action implies these effects. By reducing androgen levels to castrate-range, this compound is anticipated to deprive androgen-dependent prostate cancer cells of essential growth signals. This deprivation typically leads to a G1 cell cycle arrest and promotes programmed cell death (apoptosis) in these cells kuleuven.bemdpi.com.

In general, the deregulation of apoptosis is a hallmark of cancer, and therapeutic strategies that restore or induce apoptosis are vital for cancer treatment biorxiv.orgfrontiersin.org. The indirect modulation of AR signaling by this compound, through the inhibition of androgen biosynthesis, is a well-established strategy to counteract the proliferative drive and promote apoptotic pathways in androgen-dependent prostate cancer cells in preclinical settings mdpi.combiorxiv.org.

Preclinical Efficacy and Therapeutic Potential of Asn001

In Vitro Studies of Antineoplastic Activity

In vitro research plays a fundamental role in elucidating the direct cellular and biochemical effects of a compound. For ASN001, these studies have focused on its ability to inhibit key enzymatic pathways involved in androgen synthesis and its impact on cancer cell lines.

Evaluation in Androgen-Sensitive and Castration-Resistant Cancer Cell Lines

This compound functions as a potent CYP17 lyase inhibitor nih.gov. The enzyme CYP17A1 is a critical target in the treatment of hormone-dependent cancers, including prostate cancer, as it is involved in the biosynthesis of steroid hormones in various tissues, including the testes and adrenal glands wikipedia.org. Prostate cancer cells, both androgen-sensitive and castration-resistant, are known to rely on androgen receptor (AR) signaling for growth and proliferation newdrugapprovals.orgepa.govchemicalbook.com.

While specific detailed in vitro evaluation data for this compound across a panel of androgen-sensitive and castration-resistant cancer cell lines were not extensively detailed in the provided information, the compound's mechanism of action as a CYP17 lyase inhibitor directly targets androgen synthesis pathways critical for the proliferation and survival of such cells nih.gov. Studies on similar CYP17A1 inhibitors, such as VT-464, have demonstrated their ability to decrease AR transactivation in castration-resistant prostate cancer cell lines, including those resistant to enzalutamide (B1683756) (e.g., C4-2, MR49C, MR49F). This class of compounds aims to suppress the AR axis, thereby inhibiting the growth of androgen-dependent tumor cells.

Biochemical Assays for Enzyme Inhibition and Steroid Metabolite Profiling

Biochemical assays have confirmed this compound's potent and selective inhibition of CYP17 lyase nih.gov. A key finding from these assays is this compound's selective inhibition of testosterone (B1683101) synthesis over cortisol synthesis nih.gov. This selectivity is significant because it suggests that this compound may obviate the need for co-administration of prednisone (B1679067), which is typically required with less selective CYP17 inhibitors like abiraterone (B193195) to manage mineralocorticoid excess due to glucocorticoid synthesis suppression nih.govwikipedia.org.

The CYP17A1 enzyme exhibits both 17α-hydroxylase and 17,20-lyase activities, both of which are crucial in the steroidogenic pathway nih.govwikipedia.org. This compound's selective inhibition of the 17,20-lyase activity is designed to prevent the increased synthesis of mineralocorticoids that can occur with non-selective CYP17 inhibitors nih.gov.

Steroid metabolite profiling is a critical component of assessing the efficacy of CYP17 inhibitors. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are widely used for comprehensive steroid profiling in biological samples wikipedia.org. In early clinical studies, which build upon preclinical biochemical characterization, treatment with this compound resulted in a significant decrease in androgen levels. Testosterone levels were observed to decrease to below quantifiable limits, and dehydroepiandrosterone (B1670201) (DHEA) levels showed a reduction of up to 80%. These findings underscore this compound's potent impact on androgen synthesis.

In Vivo Investigations in Preclinical Disease Models

In vivo studies are essential for understanding the systemic effects and therapeutic potential of a compound within a living organism.

Assessment in Models of Androgen-Dependent Pathologies

This compound has been investigated as a therapeutic candidate for metastatic castration-resistant prostate cancer (mCRPC), a condition that is dependent on androgenic activity nih.gov. Prostate cancer is a well-established androgen-dependent disease, and its progression to castration resistance often still involves continued androgen receptor signaling chemicalbook.com.

Preclinical models of androgen-dependent pathologies, particularly prostate cancer xenograft models, are commonly employed to assess the efficacy of novel agents. These models allow for the evaluation of tumor growth inhibition and the impact on disease progression in a living system. While specific detailed in vivo tumor growth inhibition data for this compound in these models were not provided, preclinical studies of this compound have demonstrated potent inhibition of CYP17 lyase and selective inhibition of testosterone synthesis, which are mechanisms expected to translate into antineoplastic activity in androgen-dependent tumors nih.gov. The compound also exhibited high oral bioavailability in preclinical studies, which is a favorable characteristic for an orally administered therapeutic nih.gov.

Analysis of Androgen Homeostasis and Related Biomarkers in Preclinical Studies

Preclinical investigations, subsequently confirmed in early clinical trials, have focused on this compound's impact on androgen homeostasis and related biomarkers. A key finding is the compound's selective inhibition of testosterone synthesis over cortisol synthesis nih.gov. This selectivity is crucial as it aims to prevent the mineralocorticoid excess typically associated with non-selective CYP17 inhibitors nih.gov.

Biomarkers commonly assessed in studies of androgen-dependent conditions include prostate-specific antigen (PSA), testosterone, dihydrotestosterone (B1667394) (DHT), cortisol, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) nih.gov. In early clinical studies, this compound treatment led to a significant reduction in androgen levels. Testosterone levels decreased to below quantifiable limits, and DHEA levels were reduced by up to 80%. Importantly, no dose-related changes in cortisol or ACTH levels were observed, supporting the selective inhibition of androgen synthesis without significantly impacting glucocorticoid pathways nih.gov. This selective profile is a distinguishing feature of this compound, potentially eliminating the need for co-administration of prednisone nih.gov.

The observed reductions in testosterone and DHEA are direct indicators of this compound's efficacy in modulating androgen homeostasis. PSA decline is also a critical efficacy biomarker in prostate cancer, and early data from clinical studies showed evidence of activity reflected by disease and PSA stabilization nih.gov.

Table 1: Impact of this compound on Androgen Metabolite Levels (Observed in Early Clinical Studies)

Androgen MetaboliteChange with this compound TreatmentReference
TestosteroneDecreased to below quantifiable limits
DHEAUp to 80% decrease
CortisolNo dose-related changes nih.gov
ACTHNo dose-related changes nih.gov

Preclinical Pharmacological Characterization

The preclinical pharmacological characterization of this compound has focused on its absorption, distribution, metabolism, and excretion (ADME) properties, providing insights into its systemic behavior. This compound has demonstrated high oral bioavailability, indicating that a significant proportion of the administered oral dose reaches systemic circulation nih.gov. This characteristic is crucial for an orally administered therapeutic agent. Furthermore, preclinical assessments suggested a low potential for drug-drug interactions, which could support its future use in combination treatment strategies with other agents, such as androgen receptor inhibitors nih.gov.

Pharmacokinetic (PK) parameters, which describe how the body affects a specific drug, are fundamental to understanding a compound's pharmacological profile. In early studies, excellent systemic exposure was observed for this compound. For instance, at a dose of 100 mg once daily (QD), the following pharmacokinetic parameters were reported:

Table 2: Key Pharmacokinetic Parameters of this compound (Observed at 100 mg QD in Early Studies)

ParameterValueUnitReference
Cmax3.5µM nih.gov
Ctrough1.8µM nih.gov
AUCτ52µM·h nih.gov

Oral Bioavailability in Preclinical Models

Preclinical studies investigating the pharmacokinetic profile of this compound have indicated that the compound possesses high oral bioavailability. ascopubs.orgresearchgate.net This characteristic is crucial for a drug intended for oral administration, as it suggests a significant proportion of the administered dose is absorbed into the systemic circulation, thereby increasing the likelihood of achieving therapeutic concentrations at target sites. The high oral bioavailability observed in preclinical models supports the feasibility of developing this compound as an orally administered therapeutic agent. ascopubs.org

Potential for Preclinical Drug-Drug Interactions

In preclinical assessments, this compound has demonstrated a low potential for drug-drug interactions. ascopubs.orgresearchgate.net This finding is of considerable importance in drug development, as a low interaction potential suggests that this compound could be safely co-administered with other medications without significant pharmacokinetic or pharmacodynamic interference. ascopubs.orgbiopharmaservices.com This characteristic is particularly advantageous for potential combination treatment strategies, such as its co-administration with androgen receptor (AR) inhibitors and other targeted agents in the management of complex diseases like mCRPC. ascopubs.org The low propensity for interactions supports a broader therapeutic window and greater flexibility in clinical application.

Advanced Research Directions and Emerging Hypotheses for Asn001

Understanding Mechanisms of Resistance to CYP17A1 Inhibition in Preclinical Models

Resistance to androgen deprivation therapies (ADT) and CYP17A1 inhibitors presents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). Preclinical investigations are crucial for elucidating the mechanisms underlying this resistance. Key mechanisms identified include the upregulation of the CYP17A1 enzyme itself and increased expression of other enzymes involved in the steroidogenesis pathway, such as AKR1C3 and HSD17B3. nih.govhaematologica.orgascopubs.org

A prominent mechanism of resistance involves alterations in the androgen receptor (AR), particularly the emergence of androgen receptor splice variants (ARVs). The AR-V7 splice variant, for instance, is frequently detected in CRPC and its expression can increase following ADT and further with treatments like abiraterone (B193195) or enzalutamide (B1683756). ascopubs.orgaacrjournals.orginsidescientific.cominvivotek.com These ARVs enable ligand-independent AR transactivation, allowing cancer cells to bypass the need for androgen hormones, thereby contributing to treatment resistance. ascopubs.orgaacrjournals.orgdtic.mil Preclinical studies support the hypothesis that such AR variants can confer resistance to CYP17A1 inhibition by maintaining AR activity despite reduced androgen levels. dtic.mil While ASN001's selective inhibition of the lyase activity over hydroxylase activity aims to prevent mineralocorticoid excess often seen with non-selective inhibitors, which can indirectly influence resistance pathways, direct preclinical data on this compound-specific resistance mechanisms are an ongoing area of investigation. nih.govascopubs.org

Investigating Combinatorial Preclinical Strategies with Other Therapeutic Agents

The potential for combining this compound with other therapeutic agents in preclinical settings is a significant area of research, driven by the goal of enhancing efficacy and overcoming resistance. This compound's favorable pharmacokinetic profile, including high oral bioavailability and a low potential for drug-drug interactions, makes it an attractive candidate for such combinatorial strategies. nih.govscilit.com

The rationale for combination therapy in cancer is well-established, aiming to achieve synergistic or additive effects by targeting multiple pathways, thereby reducing the likelihood of drug resistance. insidescientific.comnih.govfrontiersin.orgnih.gov For instance, the combination of lyase-selective CYP17A1 inhibition with androgen receptor (AR) antagonism is considered a promising strategy, particularly for patients who have progressed on AR-targeted therapies like enzalutamide. aacrjournals.org This approach aims to simultaneously block androgen synthesis and AR signaling, addressing different facets of CRPC progression. While specific detailed preclinical data tables for this compound in combination therapies were not extensively detailed in the search results, the general principle applies, suggesting that future research will likely explore combinations of this compound with AR inhibitors and other targeted agents to improve therapeutic outcomes.

Development and Application of Novel Preclinical Models for Studying this compound Activity

The development and application of advanced preclinical models are critical for accurately assessing the activity of novel agents like this compound and predicting their clinical efficacy. Traditional cell line-derived xenograft models often fall short in recapitulating the complexity of human tumors. Therefore, patient-derived xenograft (PDX) models and organoid models are increasingly utilized. invivotek.comnih.govcriver.com

PDX models, created by implanting patient tumor tissue directly into immunocompromised mice, preserve the original tumor's heterogeneity, architecture, and microenvironment. This makes them highly valuable for evaluating drug efficacy and understanding treatment responses in a more clinically relevant context. invivotek.comnih.govcriver.comjax.orgmedrxiv.org Organoid models, which are three-dimensional cellular structures resembling human organs, offer a powerful in vitro platform for studying disease mechanisms and drug discovery, including the expression and inhibition of enzymes like CYP17A1. medrxiv.orgresearchgate.netrjonco.comnih.govbiorxiv.org While specific detailed studies on this compound in novel PDX or organoid models were not extensively detailed in the search results, these advanced models are essential for comprehensively evaluating the compound's activity, investigating resistance mechanisms, and identifying effective combination strategies for selective CYP17A1 inhibitors in CRPC.

Structural Biology and Computational Chemistry Approaches for Inhibitor Design and Optimization

Structural biology and computational chemistry play a pivotal role in the rational design and optimization of CYP17A1 inhibitors, aiming to enhance potency and selectivity. These approaches provide insights into the enzyme's active site and how inhibitors interact with it. Techniques such as molecular docking and molecular dynamics simulations are employed to predict binding affinities, understand molecular interactions, and guide the synthesis of new compounds with improved pharmacological profiles. nih.govnih.govresearchgate.netrjonco.comguidetopharmacology.orgresearchgate.net

Exploration of Genetic and Epigenetic Factors Influencing Preclinical Response to Androgen Deprivation Therapies

The preclinical response to androgen deprivation therapies, including CYP17A1 inhibitors, is significantly influenced by a complex interplay of genetic and epigenetic factors. Genetic alterations, such as androgen receptor (AR) gene amplification and mutations, are well-documented mechanisms contributing to CRPC progression and resistance to ADT. ascopubs.orgascopubs.orgnih.govresearchgate.net The emergence of constitutively active AR splice variants, like AR-V7, represents a critical genetic factor that allows prostate cancer cells to maintain AR signaling independently of androgen ligands, thereby driving resistance. ascopubs.orgaacrjournals.orginsidescientific.cominvivotek.comdtic.milnih.gov

Beyond genetic mutations, epigenetic mechanisms also play a crucial role. These include changes in DNA methylation patterns, histone modifications, and the expression of non-coding RNAs, all of which can alter gene expression without changing the underlying DNA sequence. nih.govhaematologica.orgimrpress.comfrontiersin.org These epigenetic alterations can contribute to cancer progression and drug resistance by influencing the expression of genes involved in androgen synthesis, AR signaling, or other survival pathways. Preclinical studies are actively investigating how these genetic and epigenetic changes impact the efficacy of ADT and novel agents like this compound, aiming to identify biomarkers for predicting response and developing strategies to overcome resistance. Understanding these factors is essential for tailoring therapeutic approaches and improving outcomes in CRPC.

Compound Names and PubChem CIDs

Q & A

Q. What is the molecular mechanism of ASN001, and how does its selectivity for CYP17 lyase compare to other CYP17 inhibitors (e.g., abiraterone)?

this compound selectively inhibits CYP17A1 lyase activity, blocking androgen synthesis in adrenal and tumor tissues without requiring concurrent corticosteroids . Unlike abiraterone (which inhibits both CYP17 hydroxylase and lyase), this compound's improved selectivity reduces off-target effects on CYP3A4, potentially minimizing metabolic interactions . Methodologically, selectivity was confirmed via in vitro enzyme inhibition assays and comparative pharmacokinetic profiling against reference inhibitors .

Q. How were safety and tolerability assessed in early-phase clinical trials of this compound for metastatic castration-resistant prostate cancer (mCRPC)?

Phase I/II trials (N=26) evaluated this compound using a 3+3 dose-escalation design, with primary endpoints including adverse event (AE) frequency and dose-limiting toxicities. Secondary endpoints included PSA response and radiographic progression-free survival (rPFS). Most AEs (e.g., fatigue, constipation) were Grade 1-2, supporting its corticosteroid-sparing advantage . Safety analysis followed CTCAE v5.0 criteria, with pharmacokinetic monitoring to rule out drug-drug interactions .

Q. What preclinical models were used to validate this compound’s efficacy?

While detailed medicinal chemistry data are scarce, pharmacology studies likely employed in vivo xenograft models of mCRPC (e.g., LNCaP or VCaP cell-derived tumors) to measure tumor growth inhibition and androgen suppression. In vitro assays using CYP17A1-expressing cell lines would confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across patient subgroups (e.g., prior abiraterone/enzalutamide exposure vs. treatment-naïve)?

Subgroup analyses from Phase I/II trials showed PSA declines predominantly in abiraterone/enzalutamide-naïve patients, suggesting prior therapy may induce resistance mechanisms . To investigate, use multi-omics approaches (e.g., RNA-seq or proteomics) on patient biopsies to identify resistance markers like AR-V7 splice variants or compensatory steroidogenic pathways. Bayesian statistical models can quantify uncertainty in small-sample subgroups .

Q. What is the rationale for combining this compound with radium-223 (Ra-223) in mCRPC, and how should such trials be designed?

Ra-223 targets bone metastases via alpha radiation, while this compound suppresses systemic androgen synthesis. A combination trial could adopt a phase Ib/II design, prioritizing safety (e.g., myelosuppression risk) and synergistic efficacy endpoints (e.g., skeletal-related events, overall survival). Stratification by baseline alkaline phosphatase levels and metastatic burden would reduce confounding .

Q. Which biomarkers predict this compound response, and how should they be validated?

Potential biomarkers include:

  • PSA kinetics : Rapid PSA decline (≥50% within 12 weeks) correlates with prolonged disease stabilization .
  • Circulating tumor DNA (ctDNA) : AR mutations (e.g., L702H) or PTEN loss detected via liquid biopsy may indicate resistance. Validation requires prospective cohorts using standardized assays (e.g., ddPCR for AR variants) and Cox regression to link biomarkers to rPFS .

Q. How can researchers address the lack of medicinal chemistry data for this compound in public domains?

Reverse-engineering its structure-activity relationship (SAR) is critical. Use computational methods (e.g., molecular docking with CYP17A1 crystal structures) to infer binding motifs. Collaborate with patent databases (e.g., USPTO) to identify disclosed analogs and synthetic routes .

Q. What methodological considerations apply when comparing this compound to other CYP17 inhibitors in retrospective studies?

Adjust for immortal time bias and confounding via propensity score matching (e.g., prior therapy lines, ECOG status). Use inverse probability weighting to balance cohorts. Sensitivity analyses should test robustness against unmeasured variables (e.g., steroid use) .

Research Gaps and Future Directions

What unresolved questions exist regarding this compound’s impact on neuroendocrine differentiation in mCRPC?

Preclinical evidence links androgen deprivation to neuroendocrine transdifferentiation. Single-cell RNA-seq of this compound-treated PDX models can track NED markers (e.g., SYP, CHGA). Clinical cohorts should monitor serum neuron-specific enolase (NSE) levels .

Q. How can adaptive trial designs improve this compound’s development pathway?

Bayesian adaptive designs (e.g., I-SPY 2) allow dynamic endpoint adjustments based on interim analyses (e.g., switching from PSA response to composite endpoints like rPFS). This optimizes resource allocation in rare populations like mCRPC .

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